2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
- The compound is a synthetic organic molecule with a complex structure.
- Its IUPAC name is “2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide.”
- It contains a pyrazole ring, a pyrimidine ring, and an acetamide functional group.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the condensation of appropriate precursors.
- Detailed synthetic pathways can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula is C~19~H~22~N~6~O~2~.
- The compound’s 3D structure can be visualized using molecular modeling software.
- Key functional groups and bond angles are crucial for understanding its properties.
Chemical Reactions Analysis
- Investigate its reactivity with various reagents and conditions.
- Explore potential reactions, such as hydrolysis, oxidation, or substitution.
Physical And Chemical Properties Analysis
- Determine its melting point, solubility, and stability.
- Investigate its UV-Vis absorption spectrum, IR spectrum, and NMR data.
Scientific Research Applications
Novel FLAP Inhibitors
One study discusses a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetic properties and the synthesis process involving carbon-14 and deuterium labeling. This research underscores the compound's potential in pharmacological applications, especially in the context of inflammation-related disorders (Latli et al., 2015).
Antimicrobial Agents
Research into novel antipyrine derivatives, including those incorporating pyran, pyridopyrimidine, and other moieties, has shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings highlight the potential utility of these compounds in developing new antimicrobial agents (Mohamed & El-Sayed, 2019).
Heterocyclic Compound Synthesis
Studies have also focused on the synthesis of heterocyclic compounds incorporating antipyrine moiety for antimicrobial applications. The exploration of various chemical structures and their biological evaluations contributes to the ongoing search for effective antimicrobial agents (Bondock et al., 2008).
Isoxazolines and Isoxazoles Synthesis
Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives highlights the potential of these compounds in various scientific applications, including as potential agrochemicals or therapeutic agents (Rahmouni et al., 2014).
Safety And Hazards
- Consult safety data sheets (SDS) or relevant literature for toxicity, flammability, and handling precautions.
- Assess potential hazards associated with its synthesis and use.
Future Directions
- Explore modifications to improve its properties (e.g., bioavailability, stability).
- Investigate its potential applications in medicine, materials science, or catalysis.
Remember that this analysis is based on existing knowledge and research. For a comprehensive review, refer to scientific literature and relevant papers. If you need further details, feel free to ask! 😊
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-5-7-17-12-20(28)25(21(23-17)26-16(4)11-15(3)24-26)13-19(27)22-18-9-6-8-14(2)10-18/h6,8-12H,5,7,13H2,1-4H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFISFZHHAJXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide |
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